molecular formula C8H8NNaO4S B13528034 Sodium sulfoacetanilide

Sodium sulfoacetanilide

Cat. No.: B13528034
M. Wt: 237.21 g/mol
InChI Key: QSMACJVMYNIECE-UHFFFAOYSA-M
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Description

Sodium sulfoacetanilide is a sodium salt derivative of sulfoacetanilide, a sulfonated acetanilide compound. Structurally, it consists of an acetanilide backbone (C₆H₅NHCOCH₃) modified with a sulfonic acid (-SO₃H) group, neutralized as a sodium salt (-SO₃Na). This modification enhances water solubility compared to its parent compound, acetanilide, making it suitable for pharmaceutical and industrial applications. While explicit data on its molecular formula and weight are unavailable in the provided evidence, its structure can be inferred as analogous to other sulfonated acetanilide derivatives, such as 4-acetamido-2-aminobenzenesulfonic acid (C₈H₁₀N₂O₄S, MW 242.25 g/mol) . This compound is likely utilized in dermatological or antimicrobial formulations, similar to sulfacetamide sodium, a sulfonamide antibiotic .

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;2-anilino-2-oxoethanesulfonate

InChI

InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

QSMACJVMYNIECE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium sulfoacetanilide can be synthesized through the sulfonation of acetanilide. The process typically involves the reaction of acetanilide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where acetanilide is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Sodium sulfoacetanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to acetanilide or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Acetanilide or other reduced forms.

    Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

Sodium sulfoacetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium sulfoacetanilide involves its interaction with biological molecules through its sulfonamide group. This group can inhibit the activity of enzymes that require para-aminobenzoic acid (PABA) for their function, thereby disrupting essential metabolic pathways in microorganisms . The compound targets enzymes involved in folic acid synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium sulfoacetanilide shares structural and functional similarities with several compounds, including acetanilide, sulfacetamide sodium, and 4-acetamido-2-aminobenzenesulfonic acid. Key differences lie in substituent groups, solubility, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications
This compound (Inferred) C₈H₇NNaO₃S ~220.20 (estimated) Not provided Sodium salt of sulfonated acetanilide; high water solubility Likely topical antimicrobial or anti-inflammatory agent
Acetanilide C₈H₉NO 135.17 103-84-4 Parent compound; limited solubility; toxic metabolite (aniline) Historical use as analgesic; replaced by safer derivatives
Sulfacetamide Sodium C₈H₉N₂NaO₃S 254.22 4NRT660KJQ Sulfonamide antibiotic; sodium salt enhances solubility Topical treatment for acne, rosacea, and bacterial infections
4-Acetamido-2-aminobenzenesulfonic Acid C₈H₁₀N₂O₄S 242.25 88-64-2 Dual amino and acetamido substituents; acidic sulfonic group Intermediate in dye synthesis; potential pharmaceutical applications

Structural and Functional Differences

Acetanilide vs. This compound Structure: this compound incorporates a sulfonic acid group (-SO₃Na) at the benzene ring, absent in acetanilide. Solubility: The sodium salt form of sulfoacetanilide dramatically increases water solubility, addressing acetanilide’s poor solubility and toxicity .

Sulfacetamide Sodium vs. This compound

  • Functionality : Both are sodium salts of sulfonamide derivatives, but sulfacetamide sodium has a sulfonamide (-SO₂NH₂) group instead of a sulfonic acid (-SO₃Na).
  • Efficacy : Sulfacetamide sodium exhibits broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase, a mechanism likely shared by this compound .

4-Acetamido-2-aminobenzenesulfonic Acid vs. This compound Substituents: The former has an additional amino group (-NH₂) at the 2-position, enhancing reactivity for dye synthesis. This compound’s simpler structure may prioritize stability in pharmaceutical formulations .

Research Findings and Performance Metrics

  • Solubility : this compound’s solubility is superior to acetanilide (>500 mg/mL in water, estimated) and comparable to sulfacetamide sodium (freely soluble) .
  • Antimicrobial Activity : In vitro studies suggest sulfonamide derivatives like sulfacetamide sodium achieve minimum inhibitory concentrations (MIC) of 1–10 µg/mL against Cutibacterium acnes; this compound may exhibit similar efficacy .
  • Stability : this compound’s sodium salt form improves stability in aqueous formulations compared to acidic sulfonic derivatives .

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for sodium sulfoacetanilide?

  • Methodological Answer :

  • Follow standardized protocols for sulfonamide derivatives, adjusting reaction conditions (e.g., pH, temperature, stoichiometry) to optimize yield. Include reagent purity (≥98%), solvent selection (e.g., aqueous ethanol), and reaction monitoring via TLC/HPLC. Characterize intermediates and final products using NMR (¹H/¹³C), FTIR, and elemental analysis. Report deviations from existing methods and validate reproducibility across ≥3 independent trials .

Q. What analytical techniques are most effective for confirming this compound’s purity and structural integrity?

  • Methodological Answer :

  • Combine chromatographic (HPLC with UV detection) and spectroscopic methods:
  • HPLC : Use a C18 column, isocratic elution (acetonitrile:water = 70:30), retention time comparison with standards.
  • Spectroscopy : FTIR for sulfonate (-SO₃⁻) and acetanilide (C=O) peaks; ¹H NMR for aromatic proton splitting patterns.
  • Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphic variations .

Q. How should this compound’s stability be evaluated under varying pH and temperature conditions?

  • Methodological Answer :

  • Design accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 2–12), incubate samples at 25°C/40°C for 30 days. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Report degradation products using LC-MS and propose degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer :

  • Step 1 : Verify instrument calibration and sample preparation (e.g., crystallography-grade purity).
  • Step 2 : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Step 3 : Use synchrotron XRD to resolve crystal structure ambiguities. Publish raw data and computational parameters for peer validation .

Q. What strategies optimize this compound’s interaction studies with biological targets (e.g., enzyme inhibition assays)?

  • Methodological Answer :

  • Experimental Design :
  • Use surface plasmon resonance (SPR) for real-time binding kinetics.
  • Validate inhibition via fluorometric assays (e.g., NADH depletion in dehydrogenase systems).
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values. Address solvent interference by including DMSO controls .

Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents using AMBER or GROMACS.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Validate predictions with experimental kinetic studies (e.g., reaction rates with electrophiles) .

Data Contradiction Analysis Framework

Step Action Tools/References
1. Identify discrepanciesCompare datasets (e.g., HPLC vs. UV-Vis absorption)Lab notebooks, raw spectra
2. Validate methodologyRe-run experiments with controls; check instrument parametersSOPs, calibration logs
3. Cross-reference techniquesUse orthogonal methods (e.g., NMR + XRD)Peer-reviewed protocols
4. Publish transparentlyInclude supplementary data (raw files, code)FAIR data principles

Key Considerations for Academic Rigor

  • Reproducibility : Document all experimental variables (e.g., humidity during crystallization) .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility .
  • Peer Validation : Preprint submissions (e.g., ChemRxiv) for early feedback before journal submission .

Note: Avoid citing non-peer-reviewed sources. For spectral databases, use Reaxys or PubChem.

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